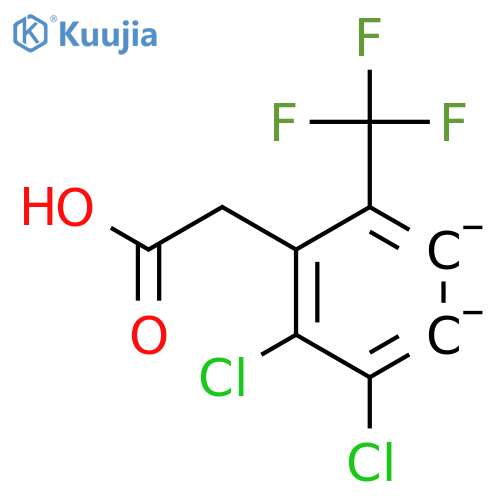Cas no 1017777-86-4 (2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid)

1017777-86-4 structure
商品名:2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid
2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid
- SCHEMBL18302050
- LYKFEAIUZGMHGX-UHFFFAOYSA-N
- JS-4567
- CS-0443009
- 2-(2,3-Dichloro-6-(trifluoromethyl)phenyl)aceticacid
- AKOS015956965
- 2,3-Dichloro-6-(trifluoromethyl)benzeneacetic acid
- 2-[2,3-dichloro-6-(trifluoromethyl)phenyl]acetic acid
- DTXSID501228606
- 2-(2,3-Dichloro-6-(trifluoromethyl)phenyl)acetic acid
- MFCD09832274
- 1017777-86-4
-
- MDL: MFCD09832274
- インチ: InChI=1S/C9H5Cl2F3O2/c10-6-2-1-5(9(12,13)14)4(8(6)11)3-7(15)16/h1-2H,3H2,(H,15,16)
- InChIKey: LYKFEAIUZGMHGX-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=C(C(=C1)Cl)Cl)CC(=O)O)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 271.9618693Da
- どういたいしつりょう: 271.9618693Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D106740-250mg |
2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid |
1017777-86-4 | 250mg |
$ 230.00 | 2022-06-06 | ||
| Apollo Scientific | PC302427-5g |
2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid |
1017777-86-4 | 97% | 5g |
£477.00 | 2025-02-21 | |
| A2B Chem LLC | AE20161-1g |
2-(2,3-Dichloro-6-(trifluoromethyl)phenyl)acetic acid |
1017777-86-4 | 1g |
$213.00 | 2024-04-20 | ||
| Apollo Scientific | PC302427-1g |
2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid |
1017777-86-4 | 97% | 1g |
£120.00 | 2025-02-21 | |
| A2B Chem LLC | AE20161-5g |
2-(2,3-Dichloro-6-(trifluoromethyl)phenyl)acetic acid |
1017777-86-4 | 5g |
$725.00 | 2024-04-20 | ||
| TRC | D106740-500mg |
2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid |
1017777-86-4 | 500mg |
$ 385.00 | 2022-06-06 | ||
| Chemenu | CM315889-5g |
2-(2,3-Dichloro-6-(trifluoromethyl)phenyl)acetic acid |
1017777-86-4 | 95% | 5g |
$581 | 2023-02-03 | |
| 1PlusChem | 1P0090TD-1g |
2,3-DICHLORO-6-(TRIFLUOROMETHYL)PHENYLACETIC ACID |
1017777-86-4 | 1g |
$205.00 | 2023-12-27 | ||
| 1PlusChem | 1P0090TD-5g |
2,3-DICHLORO-6-(TRIFLUOROMETHYL)PHENYLACETIC ACID |
1017777-86-4 | 5g |
$730.00 | 2023-12-27 |
2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid 関連文献
-
1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
2. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
1017777-86-4 (2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid) 関連製品
- 32857-62-8(4-(Trifluoromethyl)phenylacetic acid)
- 85068-33-3(2-[3,5-bis(trifluoromethyl)phenyl]acetic acid)
- 94022-99-8(3-2-(Trifluoromethyl)phenylpropionic Acid)
- 3038-48-0(2-(Trifluoromethyl)phenylacetic Acid)
- 351-35-9(m-(Trifluoromethyl)phenylacetic acid)
- 585-50-2(3-[3-(trifluoromethyl)phenyl]propanoic acid)
- 81655-41-6(3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid)
- 53473-36-2(3-4-(trifluoromethyl)phenylpropanoic acid)
- 395-35-7(2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid)
- 144632-97-3(3,5-Bis(Trifluoromethyl)phenylacetic Acid Ethyl Ester)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
